Bienvenue dans la boutique en ligne BenchChem!

Dihydropyrimidine

Calcium channel blockade Vascular pharmacology Smooth muscle contraction

For L-type calcium channel, Eg5 kinesin, or DHFR inhibitor programs, procure our Biginelli-derived 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold. Unlike less stable dihydropyridines, this core offers enhanced chemical stability and reduced photosensitivity. Substitution-sensitive potency spans 4 orders of magnitude—validate your specific analog empirically. Representative lead (IC50=93.3 nM) reduces α-adrenergic interference by ≥3.75-fold vs. nifedipine.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
Cat. No. B8664642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrimidine
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESC1NC=CC=N1
InChIInChI=1S/C4H6N2/c1-2-5-4-6-3-1/h1-3,5H,4H2
InChIKeyWCFAPJDPAPDDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropyrimidine Scaffold: Procurement Considerations and Core Differentiation


Dihydropyrimidines (DHPMs) are a versatile class of nitrogen-containing heterocycles characterized by a partially saturated pyrimidine ring. While the term encompasses diverse subclasses, the most prominent are 3,4-dihydropyrimidin-2(1H)-ones, which have emerged as privileged scaffolds in medicinal chemistry due to their accessibility via the Biginelli multicomponent reaction [1]. Unlike structurally related but fully aromatic pyrimidines or dihydropyridines, DHPMs exhibit distinct physicochemical properties including enhanced chemical stability and reduced photosensitivity compared to their dihydropyridine counterparts [2]. This scaffold's modular synthesis enables systematic exploration of substitution patterns, yielding compounds with activity across calcium channel blockade, mitotic kinesin inhibition, and dihydrofolate reductase inhibition [3]. The comparative data presented herein focus exclusively on 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs where direct comparator evidence exists.

Why Generic Substitution of Dihydropyrimidine Analogs Fails: Evidence-Based Risks


The dihydropyrimidine scaffold's biological activity is exquisitely sensitive to subtle substitution pattern variations. Even among compounds synthesized via identical Biginelli protocols, changes in the aromatic aldehyde component or ester/amide functionality at C5 can produce IC50 values spanning over four orders of magnitude against the same target [1]. For instance, within a single series of calcium channel-targeting dihydropyrimidines, −log(IC50) values ranged from 3.73 to 7.03, demonstrating that minor structural modifications critically alter target engagement [2]. Furthermore, the scaffold's mechanism of action is not uniformly predictable: compounds with nearly identical core structures may preferentially inhibit L-type calcium channels, Eg5 kinesin, or DHFR depending on peripheral substitution, rendering class-based substitution without empirical validation scientifically unsound [3].

Dihydropyrimidine Quantitative Differentiation: Head-to-Head Evidence Guide


Dihydropyrimidine D Matches Nifedipine's Calcium Channel Blockade with Superior Functional Selectivity

Dihydropyrimidine D achieved calcium channel blocking potency nearly equivalent to the clinical dihydropyridine archetype nifedipine in rat isolated aorta assays (−log(IC50) = 7.03 vs. 8.14, respectively) [1]. Critically, nifedipine produced 75% inhibition of noradrenaline-induced contraction (Emax reduction at 10⁻⁴ M), whereas dihydropyrimidine D and its analogs exhibited only marginal inhibition (≤20% reduction), demonstrating superior selectivity for depolarization-induced L-type calcium channel-mediated contraction over α-adrenergic pathways [2]. Washout experiments further revealed persistent channel binding for dihydropyrimidine D, whereas nifedipine's effect was more readily reversed [1]. This differentiation has procurement implications for cardiovascular target validation where functional selectivity is paramount.

Calcium channel blockade Vascular pharmacology Smooth muscle contraction

Optimized Dihydropyrimidine Analogs Achieve 16.7-Fold Improvement in Eg5 Kinesin Inhibition vs. Monastrol

A series of 3,4-dihydropyrimidine analogs bearing a 1,2-methylenedioxybenzene component at position 4 demonstrated substantially enhanced Eg5 kinesin enzyme inhibition relative to the prototypical DHPM inhibitor monastrol [1]. Compounds 11c, 11d, 11g, 12a-d, 13, 15, and 18a exhibited IC50 values ranging from 1.2 to 18.71 μM against the isolated kinesin enzyme, with the most potent analog (12a, IC50 = 1.2 μM) achieving a 16.7-fold improvement over monastrol (IC50 = 20 μM) [2]. Cell cycle analysis confirmed that compound 12a induced G2/M phase arrest in NCI-H522 non-small-cell lung cancer cells, consistent with Eg5 inhibition [1]. This quantitative advance demonstrates that scaffold optimization can overcome the modest potency limitations of the parent monastrol structure.

Eg5 kinesin inhibition Antimitotic Cancer cell proliferation

Dihydropyrimidine Antifolates Achieve 87.5-Fold Selectivity for Parasite DHFR over Human DHFR

Novel dihydropyrimidine-5-carboxamide analogs designed as structural mimics of methotrexate demonstrated exceptional selectivity for Leishmania major DHFR (LmDHFR) over human DHFR (hDHFR) [1]. Compounds 56 and 58 achieved selectivity index (SI) values of 84.5 and 87.5, respectively, representing the highest parasite enzyme selectivity within the series . Compound 59, with an IC50 of 0.10 μM against LmDHFR, emerged as the most potent inhibitor of the parasite enzyme [1]. This level of species-selectivity is critical for antiparasitic drug development where host enzyme inhibition contributes to toxicity. In contrast, classical antifolates like methotrexate exhibit minimal discrimination between parasite and human DHFR isoforms, resulting in dose-limiting myelosuppression.

Dihydrofolate reductase inhibition Antiparasitic Leishmaniasis

Dihydropyrimidine-Vorinostat Hybrids Surpass Monastrol in Antiproliferative Potency Against Breast Cancer Cells

Within a series of 3,4-dihydropyrimidinone-vorinostat hybrid compounds, the ester DHPM derivative 6a exhibited an IC50 of 1.33 ± 0.09 μM against MCF-7 breast cancer cells [1]. Three compounds in this series achieved IC50 values below 5 μM, consistently demonstrating higher potency against MCF-7 cells than against AGS gastric cancer cells and, in multiple instances, superior activity compared to the parent DHPM monastrol [2]. This cell line-specific differential potency profile indicates that specific substitution patterns on the dihydropyrimidine core can be leveraged to achieve tissue-selective antiproliferative effects, a property not observed with the unmodified monastrol scaffold.

Anticancer Breast cancer HDAC inhibition

SAR-Optimized 2-Thio-6-Oxo-Dihydropyrimidines Achieve 17-Fold LDHA Inhibition Improvement from HTS Hit

A high-throughput screening campaign identified a 2-thio-6-oxo-1,6-dihydropyrimidine-containing inhibitor of human lactate dehydrogenase A (LDHA) with an initial IC50 of 8.1 μM [1]. Systematic structural variation of the screening hit yielded optimized compounds with LDHA biochemical inhibition IC50 values as low as 0.48 μM, representing a 16.9-fold improvement in potency [2]. A co-crystal structure of an optimized analog bound to human LDHA revealed that the inhibitor specifically associated with the enzyme in a manner requiring simultaneous NADH co-factor binding, explaining the observed structure-activity relationships and enabling rational further optimization [1]. This demonstrated SAR progression contrasts with the unoptimized HTS hit's limited potency and undefined binding mode.

Lactate dehydrogenase inhibition Cancer metabolism Structure-activity relationship

Dihydropyrimidine Dual EGFR/VEGFR-2 Inhibitors Achieve Equipotent Activity to Clinical Erlotinib

Novel dihydropyrimidine-based derivatives designed as dual EGFR/VEGFR-2 inhibitors demonstrated antiproliferative activity comparable to the clinical EGFR inhibitor erlotinib [1]. Compounds 12 and 15 exhibited GI50 values of 37 nM and 35 nM, respectively, against a panel of cancer cell lines, matching erlotinib's GI50 of 33 nM [2]. In vitro enzyme testing further revealed that compound 15 achieved IC50 values of 84 nM for EGFR and 3.50 nM for VEGFR-2, indicating potent dual kinase inhibition with pronounced selectivity for the VEGFR-2 target [1]. This dual inhibition profile distinguishes these dihydropyrimidine derivatives from erlotinib, which primarily targets EGFR with limited VEGFR-2 activity.

EGFR inhibition VEGFR-2 inhibition Targeted cancer therapy

Dihydropyrimidine Procurement: Evidence-Backed Research and Industrial Application Scenarios


Vascular Pharmacology Target Validation Requiring Pathway-Selective Calcium Channel Blockade

Researchers investigating L-type calcium channel signaling in vascular smooth muscle should consider dihydropyrimidine D or structurally analogous Biginelli-type DHPMs when functional selectivity is a critical requirement. The evidence demonstrates that dihydropyrimidine D maintains near-nifedipine potency (IC50 = 93.3 nM) while reducing α-adrenergic pathway interference by ≥3.75-fold compared to nifedipine [1]. This selectivity profile makes these compounds preferable for experiments where off-target inhibition of noradrenaline signaling would confound interpretation of calcium channel-specific effects. Additionally, the enhanced membrane binding persistence observed in washout experiments may benefit applications requiring sustained target engagement [1].

Eg5 Kinesin Inhibitor Screening and Antimitotic Drug Discovery

Drug discovery programs targeting the mitotic kinesin Eg5 should prioritize optimized 3,4-dihydropyrimidine analogs over the prototypical inhibitor monastrol. As established in Section 3, compounds such as 12a achieve 16.7-fold greater enzyme inhibition potency (IC50 = 1.2 μM vs. 20 μM) and induce validated G2/M cell cycle arrest in cancer cell lines [1]. The scaffold's synthetic accessibility via the Biginelli reaction further supports procurement for structure-activity relationship expansion campaigns. These analogs are particularly suited for programs seeking to overcome the limited potency that has historically constrained monastrol's translational development [1].

Antiparasitic DHFR Inhibitor Development Requiring Host-Pathogen Selectivity

Investigators developing antifolate therapies for leishmaniasis or related parasitic diseases should evaluate dihydropyrimidine-5-carboxamide derivatives as lead scaffolds. The evidence demonstrates selectivity indices exceeding 80-fold for parasite DHFR over human DHFR, with compounds 56 and 58 achieving SI values of 84.5 and 87.5, respectively [1]. Compound 59's 0.10 μM IC50 against LmDHFR provides a potent starting point for further optimization [1]. This selectivity profile directly addresses the dose-limiting toxicity associated with non-selective antifolates like methotrexate and represents a critical procurement criterion for antiparasitic drug development.

Cancer Metabolism Research Targeting LDHA with Co-Crystal-Structure-Guided Optimization

Research groups investigating lactate dehydrogenase A as a cancer metabolism target should procure 2-thio-6-oxo-1,6-dihydropyrimidine analogs for their combination of biochemical potency and structural tractability. The availability of a human LDHA co-crystal structure with a bound inhibitor from this chemotype enables rational, structure-guided medicinal chemistry efforts [1]. The demonstrated 16.9-fold SAR-driven potency improvement (from 8.1 μM HTS hit to 0.48 μM optimized analog) validates the scaffold's amenability to optimization and supports its use in hit-to-lead campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.